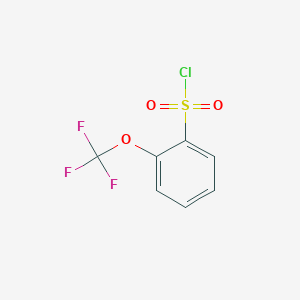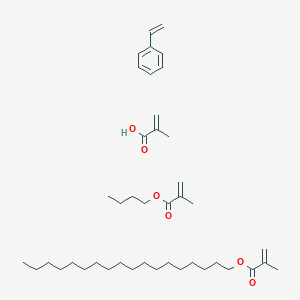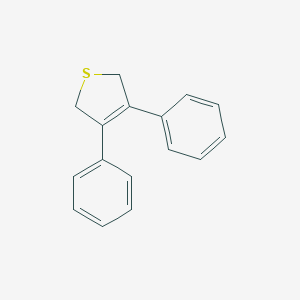
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolnitrin is a phenylpyrrole chemical compound known for its potent antifungal properties. It is produced by various species of Pseudomonas, including Pseudomonas pyrrocinia, as a secondary metabolite from tryptophan . Pyrrolnitrin’s antifungal activity is attributed to its ability to inhibit the electron transport system in fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolnitrin can be synthesized through a series of chemical reactions starting from tryptophan. The biosynthesis in Pseudomonas fluorescens involves four key enzymes: prnA, prnB, prnC, and prnD . These enzymes catalyze the following steps:
- Chlorination of L-tryptophan to 7-chloro-L-tryptophan by prnA.
- Ring rearrangement and decarboxylation of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin by prnB.
- Chlorination of monodechloroaminopyrrolnitrin to form aminopyrrolnitrin by prnC.
- Oxidation of the amino group to form the nitro group of pyrrolnitrin by prnD .
Industrial Production Methods: Microbial fermentation is the most practical method for producing pyrrolnitrin on an industrial scale. This involves optimizing the growth conditions of Pseudomonas species to maximize the yield of pyrrolnitrin .
Chemical Reactions Analysis
Types of Reactions: Pyrrolnitrin undergoes various chemical reactions, including:
Oxidation: Pyrrolnitrin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group in pyrrolnitrin.
Substitution: Halogen atoms in pyrrolnitrin can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various derivatives of pyrrolnitrin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Pyrrolnitrin has a wide range of applications in scientific research:
Chemistry: Used as a lead compound for developing new antifungal agents.
Biology: Studied for its role in microbial interactions and secondary metabolism.
Medicine: Investigated for its potential use in treating fungal infections.
Industry: Applied as a biocontrol agent in agriculture to protect crops from fungal pathogens.
Mechanism of Action
Pyrrolnitrin exerts its antifungal effects by inhibiting the electron transport system in fungi. Specifically, it targets the terminal electron transport system between succinate or reduced nicotinamide adenine dinucleotide (NADH) and coenzyme Q. This inhibition disrupts the respiratory chain, leading to reduced energy production and ultimately fungal cell death .
Comparison with Similar Compounds
Pyrrolnitrin is unique among phenylpyrrole compounds due to its specific mode of action and potent antifungal activity. Similar compounds include:
Fenpiclonil: A synthetic fungicide related to pyrrolnitrin.
Fludioxonil: Another synthetic fungicide with a similar structure and mode of action.
These compounds share structural similarities with pyrrolnitrin but differ in their specific applications and efficacy .
Properties
CAS No. |
111009-86-0 |
|---|---|
Molecular Formula |
C20H29N7O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1 |
InChI Key |
KIJDUGBFUBCRNM-BBWFWOEESA-N |
SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Isomeric SMILES |
C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Synonyms |
Phe-Pro-Arg-nitrile phenylalanyl-prolyl-arginine nitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















